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Compound of Interest

Compound Name: 2-Bromo-1,3,5-trichlorobenzene

Cat. No.: B098843 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, spectroscopic data, and potential applications of 2-bromo-1,3,5-
trichlorobenzene, with a particular focus on its relevance in medicinal chemistry and drug

development as a building block for targeted protein degradation.

Physicochemical Properties
2-bromo-1,3,5-trichlorobenzene is a halogenated aromatic compound. Its key

physicochemical properties are summarized in the table below for easy reference and

comparison.
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Property Value Source

IUPAC Name
2-bromo-1,3,5-

trichlorobenzene
[1]

CAS Number 19393-96-5

Molecular Formula C₆H₂BrCl₃ [1]

Molecular Weight 260.34 g/mol [1]

Appearance White to off-white solid
Inferred from similar

compounds

Melting Point 64-66 °C

Boiling Point 277.0 ± 35.0 °C at 760 mmHg

Density 1.8 ± 0.1 g/cm³

LogP 4.57

Flash Point 132.0 ± 16.0 °C

Synthesis
The primary route for the synthesis of 2-bromo-1,3,5-trichlorobenzene is the Sandmeyer

reaction, starting from the readily available 2,4,6-trichloroaniline. This reaction provides a

reliable method for the introduction of a bromine atom onto the aromatic ring via a diazonium

salt intermediate.

This protocol is a representative procedure based on established methodologies for

Sandmeyer reactions of similar substrates.

Materials:

2,4,6-trichloroaniline

Hydrobromic acid (48%)

Sodium nitrite (NaNO₂)
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Copper(I) bromide (CuBr)

Ice

Sodium hydroxide (NaOH) solution (5%)

Dichloromethane (CH₂Cl₂)

Anhydrous magnesium sulfate (MgSO₄)

Stir plate and magnetic stir bar

Beakers, Erlenmeyer flasks, and a separatory funnel

Filtration apparatus

Rotary evaporator

Procedure:

Diazotization of 2,4,6-trichloroaniline:

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend

2,4,6-trichloroaniline in a mixture of hydrobromic acid (48%) and water.

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the

temperature of the reaction mixture does not exceed 5 °C.

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to

ensure the complete formation of the diazonium salt.

Sandmeyer Reaction:

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid (48%).

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous

stirring. Effervescence (evolution of nitrogen gas) will be observed.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 1-2 hours.

Work-up and Purification:

Transfer the reaction mixture to a separatory funnel and extract the product with

dichloromethane.

Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the

solvent using a rotary evaporator.

The crude product can be further purified by recrystallization or column chromatography to

yield pure 2-bromo-1,3,5-trichlorobenzene.
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Step 1: Diazotization

Step 2: Sandmeyer Reaction

Step 3: Purification

2,4,6-Trichloroaniline

HBr, NaNO2
0-5 °C

Reactants

2,4,6-Trichlorobenzenediazonium Bromide

Forms

2,4,6-Trichlorobenzenediazonium Bromide

CuBr

Reacts with

2-Bromo-1,3,5-trichlorobenzene

Yields

Crude Product

Extraction & Washing

Recrystallization/Chromatography

Pure 2-Bromo-1,3,5-trichlorobenzene
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Caption: Workflow for the synthesis of 2-bromo-1,3,5-trichlorobenzene.
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 2-bromo-1,3,5-
trichlorobenzene. While experimental NMR data for this specific isomer is not readily available

in the searched literature, theoretical estimations and data from analogous compounds can

provide valuable insights.

Spectroscopic Data Description

¹H NMR (Predicted)

A single peak is expected in the aromatic region

(δ 7.0-7.5 ppm) corresponding to the two

equivalent aromatic protons.

¹³C NMR (Predicted)

Four distinct signals are expected in the

aromatic region (δ 120-140 ppm). The carbon

attached to the bromine atom would be

expected at a lower field compared to the other

halogenated carbons.

Mass Spectrometry (GC-MS)

The mass spectrum would show a characteristic

isotopic pattern for a molecule containing one

bromine and three chlorine atoms. The

molecular ion peak [M]⁺ would be observed

around m/z 258, 260, 262, and 264 with

intensities corresponding to the natural isotopic

abundance of Br and Cl.

Infrared (IR) Spectroscopy

Characteristic absorption bands for C-H

stretching of the aromatic ring (around 3000-

3100 cm⁻¹), C=C stretching of the aromatic ring

(around 1400-1600 cm⁻¹), and C-Cl and C-Br

stretching (in the fingerprint region, <1000 cm⁻¹)

would be expected.

Applications in Drug Development: A Protein
Degrader Building Block
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2-bromo-1,3,5-trichlorobenzene has been identified as a building block for the synthesis of

Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that

induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome

system.

The highly functionalized aromatic ring of 2-bromo-1,3,5-trichlorobenzene serves as a

versatile scaffold for the construction of PROTAC linkers. The different halogen substituents

can be selectively functionalized through various cross-coupling reactions, allowing for the

attachment of a warhead (a ligand for the target protein) and an E3 ligase ligand.

The following diagram illustrates a general workflow for the utilization of 2-bromo-1,3,5-
trichlorobenzene in the development of a PROTAC.
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Caption: General workflow for PROTAC development using 2-bromo-1,3,5-trichlorobenzene.

Safety and Handling
2-bromo-1,3,5-trichlorobenzene is classified as a hazardous substance. Appropriate safety

precautions must be taken during its handling and use.

GHS Hazard Statements:
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H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

P280: Wear protective gloves/protective clothing/eye protection/face protection.

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the Safety Data Sheet (SDS) for complete and detailed safety

information before handling this compound.

Disclaimer: This document is intended for informational purposes only and should not be used

as a substitute for professional scientific guidance or a comprehensive safety data sheet. All

laboratory work should be conducted in accordance with established safety protocols and

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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